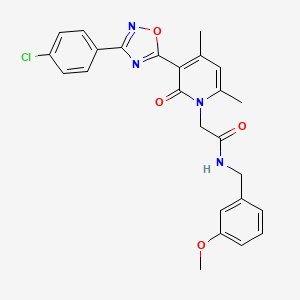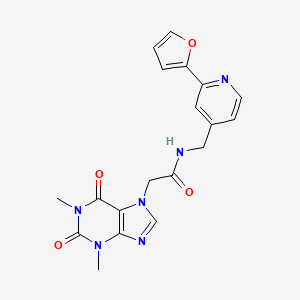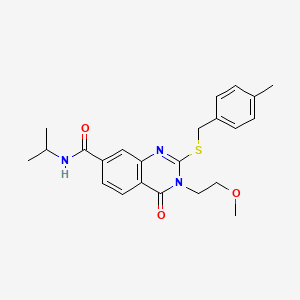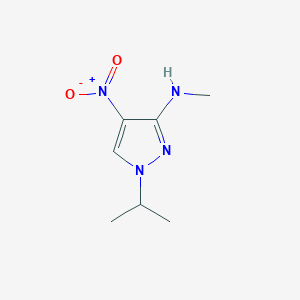
4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide, also known as EHPBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in pre-clinical studies.
Scientific Research Applications
Anticancer Properties : A study synthesized a compound closely related to the requested chemical, which demonstrated anticancer properties. This synthesis and the resulting structure's anticancer characteristics highlight the potential use of such compounds in cancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
DNA Binding and Cleavage : Mixed-ligand copper(II)-sulfonamide complexes, incorporating similar sulfonamide derivatives, were studied for their interaction with DNA, DNA cleavage, and anticancer activity. These compounds were found to bind to DNA and induce apoptosis in cancer cells, demonstrating their potential for therapeutic applications (González-Álvarez et al., 2013).
Antitubercular Agent Potential : Another study explored a compound structurally similar to the requested chemical for its potential as an antitubercular agent. The findings provided insights into the inhibitory action against Mycobacterium tuberculosis, suggesting its use in tuberculosis treatment research (Purushotham & Poojary, 2018).
Neurogenesis Induction : Research on a derivative of P7C3, which includes a similar chemical structure, revealed its ability to promote neurogenesis in rat neural stem cells. This indicates potential applications in neurology and brain injury recovery (Shin et al., 2015).
Photodynamic Therapy for Cancer : A study synthesized a zinc phthalocyanine substituted with a new benzenesulfonamide derivative group, demonstrating high singlet oxygen quantum yield. This suggests its use as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anti-inflammatory Potential : Another study focused on the synthesis of sulfonamides with a 1,4-benzodioxin ring, examining their antibacterial potential and inhibitory effect against lipoxygenase, an enzyme involved in inflammation. This highlights possible applications in developing new therapeutic agents for bacterial infections and inflammatory diseases (Abbasi et al., 2017).
properties
IUPAC Name |
4-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-15-7-6-13(11-12(15)2)23(19,20)17-9-8-14(18)16-5-4-10-22-16/h4-7,10-11,14,17-18H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDDWVJPYLXXRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)



![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)
![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)





![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2412228.png)
![N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2412229.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2412230.png)